2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-Methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fusion of thiophene and pyrimidine rings. The presence of a methylsulfanyl group at the 2-position and a keto group at the 4-position further defines its chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of a one-carbon source reagent such as formic acid or triethyl orthoformate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thienopyrimidine-4-one .
Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and cyclization reactions. These reactions are facilitated by the presence of reactive functional groups such as the methylsulfanyl and keto groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of anticancer agents.
Materials Science: The unique electronic properties of thienopyrimidine derivatives make them suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where inhibition of tyrosine kinases can lead to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but may have different substituents at various positions.
Thieno[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms within the ring.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to a pyrimidine ring and exhibit similar biological activities.
Uniqueness
2-Methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEVYTJMMHAQGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=C(N1)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C2=C(N1)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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